molecular formula C6H6ClNO2S B1590221 2-Chloro-3-(methylsulfonyl)pyridine CAS No. 70682-09-6

2-Chloro-3-(methylsulfonyl)pyridine

Cat. No. B1590221
CAS RN: 70682-09-6
M. Wt: 191.64 g/mol
InChI Key: KRGYYSGWNZRJPY-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfonyl)pyridine, also known as 2-Chloro-3-MSP, is an organic compound with a wide range of applications in the scientific community. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a precursor for various compounds. It is also used in the manufacture of pharmaceuticals and in the preparation of fine chemicals.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Chloro-3-(methylsulfonyl)pyridine has been utilized in the synthesis of pharmaceutical compounds. Gilbile et al. (2017) describe its use in the modified synthesis of Dexlansoprazole, a medication for gastroesophageal reflux disease (GERD) and ulcers. This synthesis involves several steps, including N-oxidation, one-pot synthesis, and chlorination, leading to 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate in producing Dexlansoprazole. The process was evaluated for its green metrics, showing a reduction in waste generation during synthesis (Gilbile, Bhavani, & Vyas, 2017).

Inhibitor of Hedgehog Signaling Pathway

Yue et al. (2011) studied GDC-0449 (vismodegib), which includes a 2-Chloro-3-(methylsulfonyl)pyridine structure. GDC-0449 is a first-in-class small-molecule inhibitor of the Hedgehog signaling pathway and has shown promise in clinical development for its therapeutic potential. The study focused on the metabolic fate and disposition of GDC-0449 in rats and dogs, revealing extensive metabolism and identifying its major metabolic pathways (Yue et al., 2011).

Antimicrobial Applications

Wolf and Bobalek (1967) investigated the antimicrobial performance of related compounds, specifically trichloro- and tetrachloro-4-(methylsulfonyl) pyridines. These compounds demonstrated a wide spectrum of activity against microorganisms, particularly as fungistats. They were found to be more effective against gram-positive than gram-negative bacteria and showed significant performance as mildewcides in exterior paints. Additionally, they were used as preservatives in various products, including asphalt, paper, plastics, and textiles, showcasing their utility in industrial settings (Wolf & Bobalek, 1967).

properties

IUPAC Name

2-chloro-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGYYSGWNZRJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500971
Record name 2-Chloro-3-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(methylsulfonyl)pyridine

CAS RN

70682-09-6
Record name 2-Chloro-3-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Ponticello, RD Hartman… - The Journal of …, 1979 - ACS Publications
Diazotization7 of 3-amino-2-chloropyridine (2) in the presence of 48-50% HBF4 and subsequent decomposition of the resulting fluoroborate salt 3 in NaSCH3-H3CCN gave 2-chloro-3-(…
Number of citations: 33 pubs.acs.org

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